molecular formula C10H19FN2O2 B6236206 tert-butyl 3-(aminomethyl)-3-(fluoromethyl)azetidine-1-carboxylate CAS No. 1784378-75-1

tert-butyl 3-(aminomethyl)-3-(fluoromethyl)azetidine-1-carboxylate

Cat. No.: B6236206
CAS No.: 1784378-75-1
M. Wt: 218.3
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Description

Tert-butyl 3-(aminomethyl)-3-(fluoromethyl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained interest in medicinal chemistry due to their unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(aminomethyl)-3-(fluoromethyl)azetidine-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with a suitable azetidine precursor and introduce the tert-butyl, aminomethyl, and fluoromethyl groups through various chemical reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(aminomethyl)-3-(fluoromethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical assays.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound might be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which tert-butyl 3-(aminomethyl)-3-(fluoromethyl)azetidine-1-carboxylate exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites and modulate biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-1-carboxylate derivatives: These compounds share the azetidine core but differ in their substituents.

    Fluoromethylated amines: Compounds with similar fluoromethyl and aminomethyl groups.

    Tert-butyl esters: Compounds with the tert-butyl ester functional group.

Uniqueness

Tert-butyl 3-(aminomethyl)-3-(fluoromethyl)azetidine-1-carboxylate is unique due to the combination of its azetidine ring, fluoromethyl group, and tert-butyl ester. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

1784378-75-1

Molecular Formula

C10H19FN2O2

Molecular Weight

218.3

Purity

95

Origin of Product

United States

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